2-(2-Methoxyphenyl)azetidine
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-3-2-4-8(10)9-6-7-11-9/h2-5,9,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBITKSWWEAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666730 | |
| Record name | 2-(2-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777887-09-9 | |
| Record name | 2-(2-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 2 Methoxyphenyl Azetidine and Derivatives
General Strategies for Azetidine (B1206935) Ring Construction
The construction of the azetidine core can be achieved through various synthetic routes, primarily involving cycloaddition reactions, intramolecular ring-closures, and ring contractions of larger heterocyclic systems.
Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Staudinger Synthesis)
Cycloaddition reactions represent a powerful and direct approach to the azetidine skeleton by forming two new bonds in a single step. The most prominent among these is the [2+2] cycloaddition.
The Staudinger synthesis , discovered by Hermann Staudinger in 1907, is a classic and versatile method for constructing the β-lactam (azetidin-2-one) ring, a close relative and precursor to azetidines. mdpi.comwikipedia.org The reaction involves the [2+2] cycloaddition of a ketene with an imine. mdpi.comwikipedia.org For the synthesis of a 2-(2-methoxyphenyl)azetidin-2-one, the imine would be derived from 2-methoxybenzaldehyde. The ketene can be generated in situ from an acyl chloride and a tertiary amine. The stereochemical outcome (cis/trans) of the cycloaddition can often be controlled by reaction conditions such as solvent polarity and temperature. mdpi.com Subsequent reduction of the β-lactam carbonyl group yields the corresponding azetidine.
Another significant [2+2] cycloaddition is the aza Paternò-Büchi reaction , which is a photochemical process involving an imine and an alkene. researchgate.netrsc.org This method allows for the synthesis of highly functionalized azetidines. researchgate.net The reaction can proceed through either an excited singlet or triplet state of the imine, which influences the stereoselectivity of the process. rsc.org Direct excitation typically leads to a concerted reaction from the singlet state with high stereoselectivity. rsc.org This approach provides a direct route to the azetidine ring without the need for a lactam intermediate.
| Cycloaddition Method | Reactants | Product | Key Features |
| Staudinger Synthesis | Imine + Ketene | β-Lactam (Azetidin-2-one) | Forms β-lactam precursor; stereoselectivity is condition-dependent. mdpi.comwikipedia.org |
| Aza Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical reaction; direct route to azetidines. researchgate.netrsc.org |
Ring-Closure Approaches (e.g., Intramolecular Amination, Cyclization of Amino Alcohols)
Ring-closure reactions, or intramolecular cyclizations, are among the most common methods for synthesizing azetidines. nih.gov These strategies typically involve the formation of a carbon-nitrogen bond from a linear precursor containing a nitrogen nucleophile and a carbon with a suitable leaving group.
Intramolecular amination is a cornerstone of this approach. A typical precursor is a γ-haloamine, where the amine nitrogen displaces a halide from the γ-position via an SN2 reaction to form the four-membered ring. nih.gov Similarly, other leaving groups like mesylates or tosylates can be employed. nih.gov More advanced methods include palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which offers a modern and efficient route to azetidines under relatively mild conditions. acs.orgnih.govorganic-chemistry.org
The cyclization of 1,3-amino alcohols is another widely used ring-closure strategy. mdpi.com This method requires the activation of the terminal hydroxyl group to convert it into a good leaving group. organic-chemistry.org Reagents like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), or Mitsunobu reaction conditions are commonly used for this activation, facilitating the subsequent intramolecular nucleophilic attack by the amine to close the ring. organic-chemistry.orgfigshare.com A recently developed La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also provides a novel and high-yielding route to functionalized azetidines. nih.govfrontiersin.org
| Ring-Closure Method | Precursor | Key Transformation | Typical Reagents |
| Intramolecular Amination | γ-Haloamine or equivalent | Intramolecular SN2 cyclization | Base |
| C-H Amination | Amine with γ C-H bond | Pd-catalyzed C-N bond formation | Pd catalyst, oxidant |
| Cyclization of Amino Alcohols | 1,3-Amino alcohol | Activation of -OH, then cyclization | MsCl, TsCl, PPh₃/DEAD |
| Epoxy Amine Cyclization | cis-3,4-Epoxy amine | Lewis acid-catalyzed ring opening | La(OTf)₃ |
Ring Contraction Methodologies from Larger Heterocycles
Ring contraction provides an alternative, albeit less common, pathway to the azetidine core. This approach involves the rearrangement of a larger, more readily available heterocyclic system, such as a five-membered pyrrolidine (B122466) derivative.
A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This reaction proceeds via a one-pot nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization that expels the bromide and results in the formation of an α-carbonylated N-sulfonylazetidine. nih.gov This method is versatile, allowing for the incorporation of various nucleophiles like alcohols and anilines into the final azetidine product. nih.gov While indirect, this strategy can provide access to densely functionalized azetidine building blocks.
Stereoselective Synthesis of 2-(2-Methoxyphenyl)azetidine Analogues
Controlling the stereochemistry during the synthesis of substituted azetidines is crucial, particularly for applications in medicinal chemistry. Enantioselective and diastereoselective methods are employed to generate specific stereoisomers of 2-(2-methoxyphenyl)azetidine and its derivatives.
Enantioselective Routes and Chiral Auxiliaries
Achieving enantioselectivity in azetidine synthesis often relies on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of precursors.
Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct the stereochemical outcome of a key reaction step. rsc.org For instance, (S)-1-phenylethylamine can serve as both a source of nitrogen and a chiral director in the synthesis of optically active azetidine-2,4-dicarboxylic acids. rsc.org After the azetidine ring is formed with high stereocontrol, the auxiliary can be cleaved to yield the enantiomerically enriched product. Commercially available amino acids and their derivatives are also excellent chiral starting materials for the synthesis of optically pure azetidines. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of 2-substituted azetidines. nih.gov For example, a protocol involving the enantioselective α-chlorination of an aldehyde, followed by reductive amination and SN2 displacement, can produce chiral azetidines with high enantiomeric excess. nih.gov
Diastereoselective Control in Ring Formation and Functionalization
When synthesizing azetidines with multiple stereocenters, such as a disubstituted derivative of 2-(2-methoxyphenyl)azetidine, controlling the relative stereochemistry (diastereoselectivity) is paramount.
Diastereoselectivity can be achieved in various ways. In cycloaddition reactions , the geometry of the alkene component can directly translate into the stereochemistry of the product. mdpi.com In ring-closure reactions , the existing stereocenters in the acyclic precursor can direct the formation of new ones. For example, the iodine-mediated cyclization of homoallyl amines can proceed with high diastereoselectivity to yield cis-2,4-substituted azetidines. nih.gov Similarly, the cyclization of oxiranylmethyl-substituted benzylamines can be highly regio- and diastereoselective, affording trans-3-(hydroxymethyl)-2-arylazetidines under kinetic control. acs.org
Furthermore, the functionalization of a pre-formed azetidine ring can be performed diastereoselectively. The base-promoted α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes allows for the introduction of substituents at the C2 position with high diastereoselectivity, influenced by the bulky N-borane complex. rsc.org A highly effective method for creating chiral 2,3-disubstituted azetidines involves the copper-catalyzed enantioselective boryl allylation of azetines, which can install two new stereocenters with complete regio-, enantio-, and diastereoselectivity, typically yielding a single isomer. researchgate.netacs.org
| Stereoselective Method | Approach | Outcome | Example |
| Chiral Auxiliary | Use of a removable chiral group | Enantioselective synthesis | (S)-1-phenylethylamine directs cyclization. rsc.org |
| Chiral Precursor | Starting from an enantiopure material | Enantioselective synthesis | Cyclization of ynamides from amino alcohols. nih.gov |
| Substrate Control | Existing stereocenters direct new ones | Diastereoselective synthesis | Cyclization of chiral epoxy amines. nih.gov |
| Reagent Control | Catalyst or reagent controls stereochemistry | Enantio- & Diastereoselective | Cu-catalyzed boryl allylation of azetines. acs.org |
| Post-functionalization | Stereoselective reaction on azetidine ring | Diastereoselective synthesis | α-alkylation of N-borane complexes. |
Influence of Substituents on Stereochemical Outcomes
The stereochemical outcome of synthetic routes to 2-(2-methoxyphenyl)azetidine derivatives is highly dependent on the nature and position of substituents on both the azetidine core and the reacting partners. The inherent ring strain of the azetidine scaffold makes its formation and subsequent reactions sensitive to steric and electronic effects, which can be exploited to achieve desired stereoisomers.
In the synthesis of 2,3-disubstituted azetidines, the electronic nature of substituents on homoallylic amine precursors has been shown to influence the relative ratio of azetidine to pyrrolidine products in iodocyclization reactions. Specifically, electron-withdrawing or electron-releasing groups can alter the reaction pathway, thereby affecting the stereoselective formation of the cis-azetidine product rsc.org.
A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, yielding products with a trans geometry between substituents at the 2 and 3 positions acs.org. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring acs.org. Spectroscopic analysis confirmed the trans configuration of the products acs.org.
Furthermore, in the context of photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, high stereoselectivity has been achieved in the synthesis of functionalized azetidines acs.org. These reactions often result in the formation of a single diastereomer, highlighting the directing influence of the substituents on the stereochemical course of the cycloaddition acs.org. The diastereoselectivity of base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles is also notably high, leading to specific stereoisomers of α-alkylated azetidines nih.gov.
The table below summarizes the influence of different synthetic approaches on the stereochemical outcomes in the formation of substituted azetidines.
| Synthetic Method | Substituent Influence | Predominant Stereochemistry | Reference |
| Iodocyclization of homoallyl amines | Electronic nature of substituents | cis | rsc.org |
| Anionic ring closure of oxiranes | Substituents at C2 and C3 | trans | acs.org |
| Photocatalytic [2+2] cycloaddition | Substituents on amine and alkene | Single diastereomer | acs.org |
| α-Alkylation of N-borane complexes | Chiral auxiliary on nitrogen | High diastereoselectivity | nih.gov |
Functionalization and Derivatization of the Azetidine Core
Once the 2-(2-methoxyphenyl)azetidine core is synthesized, its further functionalization is crucial for creating a diverse range of derivatives. This includes modifications at the nitrogen atom, the carbon atoms of the azetidine ring, and the methoxyphenyl moiety.
Strategies for N-Alkylation and N-Arylation
Modification of the nitrogen atom of the azetidine ring is a fundamental strategy for introducing molecular diversity. N-alkylation can be achieved through various methods, including reductive amination and direct alkylation nih.gov. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols has also been reported arkat-usa.org.
N-arylation of azetidines, which can be more challenging, is often accomplished using metal-catalyzed cross-coupling reactions. Both copper and palladium catalysts have proven effective for the N-arylation of aziridines, a related class of strained heterocycles, with aryl bromides or arylboronic acids, suggesting their applicability to azetidine systems nih.gov. An efficient synthesis of diversely substituted N-aryl-2-cyanoazetidines has been developed based on an initial copper-catalyzed N-arylation of a β-amino alcohol precursor followed by cyclization nih.gov. The use of aryliodonium ylides in water with a copper sulfate catalyst provides an environmentally friendly approach for the N-arylation of primary and secondary amines, which could be adapted for azetidines beilstein-journals.org.
C-H Functionalization and Electrophile Trapping at Ring Positions
Direct functionalization of the C-H bonds of the azetidine ring offers an atom-economical approach to introduce substituents. The regioselectivity of such reactions can be controlled by the nature of the substituent on the azetidine nitrogen. For 2-arylazetidines, a switch in regioselectivity between ortho-lithiation of the aryl ring and α-benzylic lithiation of the azetidine ring is observed depending on the N-substituent. N-alkyl azetidines tend to undergo ortho-C–H functionalization on the aryl ring, whereas N-Boc protected azetidines favor α-benzylic lithiation rsc.org.
The generation of lithiated azetidine intermediates followed by trapping with various electrophiles is a powerful tool for C-functionalization. For instance, N-Boc-3-iodoazetidine can serve as a precursor to a C3-lithiated azetidine, which can then react with electrophiles to yield C3-functionalized products acs.orguniba.itacs.orguniba.it. This approach has been successfully implemented in continuous flow synthesis acs.orguniba.itacs.orguniba.it.
Introduction and Modification of the Methoxyphenyl Moiety
The 2-(2-methoxyphenyl) substituent can be introduced at the outset of the synthesis or modified at a later stage. One synthetic route involves the use of (S)-1-(4-methoxyphenyl)ethylamine as a chiral starting material to construct N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile derivatives nih.govrsc.org. While this example places the methoxyphenyl group on a substituent attached to the nitrogen, similar strategies could be envisioned to introduce it at the C2 position.
Modification of the methoxyphenyl group itself, once incorporated, can be achieved through standard aromatic substitution reactions. Electrophilic aromatic substitution, for example, allows for the introduction of a variety of functional groups onto the phenyl ring, with the methoxy (B1213986) group acting as an ortho-, para-director masterorganicchemistry.com. This enables the synthesis of a library of 2-(substituted-methoxyphenyl)azetidine derivatives.
Copper-Catalyzed and Palladium-Catalyzed Coupling Reactions for Substitution
Copper and palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, and they are highly applicable to the functionalization of the 2-(2-methoxyphenyl)azetidine scaffold.
Palladium-catalyzed C-N bond formation is widely used for the synthesis of N-aryl derivatives, as discussed in section 2.3.1 beilstein-journals.org. Additionally, palladium-catalyzed C-C bond forming reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new substituents. For instance, a brominated pyrazole-azetidine hybrid has been successfully used in Suzuki-Miyaura cross-coupling with various boronic acids to create a diverse set of derivatives nih.gov. Palladium-catalyzed C-H activation and subsequent C-C coupling represent a modern approach to directly functionalize the azetidine or the aryl ring nih.gov. In some cases, palladium-catalyzed reactions intended for C-H arylation can lead to the formation of an azetidine ring as a byproduct, which can be optimized to become the main reaction pathway nih.gov.
Copper-catalyzed reactions are also valuable, particularly for N-arylation, as they often offer milder reaction conditions and different substrate scope compared to palladium systems beilstein-journals.org. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines, showcasing a novel approach to construct the core ring structure nih.gov.
The table below provides examples of coupling reactions used in the functionalization of azetidine derivatives.
| Catalyst System | Coupling Partners | Bond Formed | Application | Reference |
| Copper(I) | β-amino alcohol, aryl halide | C-N | N-arylation of precursor | nih.gov |
| Palladium(0)/Xantphos | N-substituted 4-bromo-7-azaindole, amines/amides | C-N | N-arylation | beilstein-journals.org |
| Palladium(0) | Brominated pyrazole-azetidine, boronic acids | C-C | Suzuki-Miyaura coupling | nih.gov |
| Palladium(II) | Pentacyclic triterpenoids | C-C / C-N | C-H arylation and azetidination | nih.gov |
| Copper(I) | Aliphatic amines, alkynes | C-C, C-N | [3+1] radical cascade cyclization | nih.gov |
Advanced Synthetic Techniques
To overcome some of the challenges associated with the synthesis of strained ring systems like azetidines, advanced synthetic techniques have been developed. These methods often offer improved efficiency, selectivity, and access to novel chemical space.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis. It enables dehydrogenative [2+2] cycloadditions between amines and alkenes under mild, aerobic conditions to produce functionalized azetidines with high stereoselectivity acs.org. Another approach involves the photocatalytic radical strain-release of azabicyclo[1.1.0]butanes to access densely functionalized azetidines researchgate.netunipd.itchemrxiv.orgchemrxiv.org. Photo-induced copper catalysis has also been utilized in a [3+1] radical cascade cyclization to construct the azetidine ring nih.gov.
Flow Chemistry: Continuous flow synthesis offers several advantages for the preparation and functionalization of azetidines, including precise control over reaction parameters, enhanced safety when dealing with reactive intermediates, and ease of scalability. The generation and in-situ functionalization of highly reactive lithiated azetidine and azetine intermediates have been successfully demonstrated using flow microreactor technology acs.orguniba.itacs.orguniba.itresearchgate.net. This technique allows for operations at temperatures higher than those feasible in batch processes, often leading to improved efficiency acs.orguniba.itacs.orguniba.it.
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective approach to azetidine synthesis. An engineered cytochrome P450 enzyme has been shown to catalyze the enantioselective researchgate.netunipd.it-Stevens rearrangement of aziridines to afford chiral azetidines thieme-connect.comresearchgate.net. This biocatalytic one-carbon ring expansion provides access to optically active azetidines that are challenging to prepare using traditional chemical methods thieme-connect.comresearchgate.net.
Photochemical Methodologies for Azetidine Synthesis
Photochemistry offers a powerful and direct approach to the construction of strained ring systems like azetidines by utilizing light energy to overcome the activation barriers of thermally challenging reactions. Key photochemical strategies applicable to the synthesis of 2-aryl azetidines include the aza Paternò–Büchi reaction and the Norrish-Yang cyclization.
The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, providing a direct route to functionalized azetidines. nih.govresearchgate.net While historically met with challenges such as the rapid isomerization of the imine excited state, recent advancements, particularly the use of visible-light photocatalysis, have expanded the scope and utility of this reaction. nih.govamazonaws.comchemrxiv.org For the synthesis of 2-(2-methoxyphenyl)azetidine, a plausible approach would involve the irradiation of an imine derived from 2-methoxybenzaldehyde in the presence of a suitable alkene. The regioselectivity of the cycloaddition would be a key consideration, influenced by the electronic properties of the reactants and the reaction conditions.
Another significant photochemical route is the Norrish-Yang cyclization , which involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, followed by radical recombination to form a four-membered ring. beilstein-journals.orgnih.govnih.gov The synthesis of a 2-(2-methoxyphenyl)azetidin-3-ol derivative could be envisioned starting from an appropriate α-amino ketone precursor bearing the 2-methoxyphenyl group. This intramolecular cyclization is a powerful tool for creating highly functionalized azetidines. beilstein-journals.org The choice of protecting groups on the nitrogen atom has been shown to be critical for the efficiency of the cyclization process. nih.gov
Table 1: Overview of General Photochemical Methodologies for Azetidine Synthesis
| Photochemical Reaction | Description | Potential Application for 2-(2-Methoxyphenyl)azetidine Synthesis | Key Considerations |
| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. nih.govresearchgate.net | Reaction of an imine of 2-methoxybenzaldehyde with an alkene. | Regioselectivity, stability of the imine excited state. |
| Norrish-Yang Cyclization | Intramolecular cyclization of an α-amino ketone. beilstein-journals.orgnih.govnih.gov | Cyclization of an α-amino ketone precursor containing a 2-methoxyphenyl group to yield a 2-(2-methoxyphenyl)azetidin-3-ol. | Synthesis of the precursor, efficiency of hydrogen abstraction and cyclization. |
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages in terms of safety, scalability, and the ability to handle reactive intermediates. mdpi.comnih.gov The application of flow chemistry to the synthesis of azetidines has enabled reactions that are difficult or hazardous to perform in traditional batch setups. uniba.it
A notable application of continuous flow technology is the synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine. uniba.itnih.govuniba.it This methodology involves the generation of highly reactive lithiated intermediates, which can be precisely controlled in a microreactor environment. uniba.it Specifically, the generation of a C2-lithiated azetine intermediate can be achieved, which is then trapped in-situ with an electrophile.
For the synthesis of a precursor to 2-(2-methoxyphenyl)azetidine, a proposed continuous flow process would involve:
Introduction of a solution of N-Boc-3-iodoazetidine and a lithiating agent (e.g., lithium diisopropylamide) into a microreactor to generate the C2-lithiated azetine.
Rapid mixing of this intermediate with a solution of 2-methoxybenzaldehyde as the electrophile.
Quenching of the reaction to yield a 2-substituted azetine, which can then be further transformed into the desired 2-(2-methoxyphenyl)azetidine.
The use of flow technology allows for the handling of the unstable lithiated azetine at higher temperatures than in batch processing, significantly accelerating the reaction while maintaining high yields and safety. uniba.it Furthermore, the integration of sustainable solvents like cyclopentyl methyl ether (CPME) into these flow processes enhances their environmental credentials. uniba.it
Table 2: Parameters for a Proposed Continuous Flow Synthesis of a 2-(2-Methoxyphenyl)azetidine Precursor
| Parameter | Description | Proposed Conditions | Rationale |
| Starting Material | The initial azetidine derivative. | N-Boc-3-iodoazetidine | A common precursor for generating lithiated azetidine and azetine intermediates. uniba.it |
| Lithiating Agent | Reagent to generate the organolithium species. | Lithium diisopropylamide (LDA) | Selective for the formation of the C2-lithiated azetine. uniba.it |
| Electrophile | The species that reacts with the lithiated intermediate. | 2-Methoxybenzaldehyde | To introduce the 2-methoxyphenyl substituent at the 2-position. |
| Solvent | The reaction medium. | Cyclopentyl methyl ether (CPME) | A greener and safer alternative to other ethereal solvents. uniba.it |
| Reactor Temperature | The temperature at which the reaction is conducted. | 0 °C to -50 °C | Flow chemistry allows for safe handling of reactive intermediates at temperatures higher than in batch. uniba.it |
| Residence Time | The time the reactants spend in the reactor. | Seconds to minutes | Short residence times minimize decomposition of unstable intermediates. uniba.it |
Spectroscopic and Structural Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Connectivity and Stereochemistry
¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their connectivity through spin-spin coupling, and the relative stereochemistry of the azetidine (B1206935) ring. For 2-(2-Methoxyphenyl)azetidine, one would expect to observe signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) group protons (typically a singlet), and the protons on the four-membered azetidine ring. The protons on the azetidine ring (at positions 2, 3, and 4) would appear as a complex set of multiplets due to coupling with each other. The coupling constants (J values) between these protons would be crucial for inferring the ring's conformation and the relative stereochemistry of the substituent at the C2 position.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For 2-(2-Methoxyphenyl)azetidine, distinct signals would be expected for the carbons of the azetidine ring, the methoxy group, and the six carbons of the phenyl ring. The chemical shifts would confirm the presence of aliphatic carbons (in the azetidine ring) and aromatic carbons.
Advanced NMR Techniques (e.g., ROESY, NOESY) for Conformational and Stereochemical Assignments
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the through-space proximity of protons. These experiments would be critical for establishing the three-dimensional structure and preferred conformation of the molecule. For instance, observing a NOE/ROE correlation between the proton at C2 of the azetidine ring and specific protons on the methoxyphenyl ring would provide definitive evidence for their spatial arrangement. Such techniques are frequently used in the characterization of substituted azetidines to confirm stereochemistry acs.orgsemanticscholar.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₃NO). Analysis of the fragmentation pattern could also offer structural information, for example, by showing the loss of the methoxyphenyl group or fragmentation of the azetidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the IR spectrum of 2-(2-Methoxyphenyl)azetidine, characteristic absorption bands would be expected for the N-H bond of the secondary amine in the azetidine ring, C-H bonds (both aromatic and aliphatic), C-N bonds, and the C-O bond of the methoxy ether group.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of 2-(2-Methoxyphenyl)azetidine could be grown, this technique would provide exact bond lengths, bond angles, and conformational details of the molecule. It would unambiguously confirm the connectivity and stereochemistry. While a crystal structure for the specific target molecule is not available, this technique has been used for related structures like 2-(2-methoxyphenyl)acetic acid researchgate.net.
Theoretical and Computational Investigations of 2 2 Methoxyphenyl Azetidine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecular system. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a wealth of information about its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides critical insights into molecular reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netscienceopen.com
For a molecule like 2-(2-Methoxyphenyl)azetidine, DFT calculations would elucidate the distribution of electron density. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which influences the electronic properties of the entire molecule. The nitrogen atom in the azetidine (B1206935) ring, with its lone pair of electrons, also contributes significantly to the molecule's electronic character.
A Molecular Electrostatic Potential (MEP) map can be generated from DFT calculations to visualize the charge distribution. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. scienceopen.com
Table 1: Representative Electronic Properties Calculated via DFT This table presents typical parameters that would be calculated for 2-(2-Methoxyphenyl)azetidine using DFT methods to illustrate the type of data generated.
Parameter Typical Calculated Value (eV) Description EHOMO (Highest Occupied Molecular Orbital Energy) -6.15 Energy of the outermost electron orbital; relates to the ability to donate electrons. ELUMO (Lowest Unoccupied Molecular Orbital Energy) -1.98 Energy of the first empty electron orbital; relates to the ability to accept electrons. Energy Gap (ΔE = ELUMO - EHOMO) 4.17 Indicates chemical reactivity and stability. A larger gap implies higher stability.[ scienceopen.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAYR71RPTw1K_CO8jCerIWppTUtIrY2M1sByeDrJgTT8RxHWisyBBU5dMII3ggSNIENl9CbGFzzVRTWGSHksBH5pWnUVpcCEm0r75n-6pEPi0_A2D1Uoc7uQbVU4WT40o93JaFJ1usXsSYQCH_sBJJgJz59rA1mkrZFapfOeLuulx4NmYAE7_TIC9Ey13wKmcASMYMCs-LY7Q0duehwL4errWE_LXgYRWiHxn0_NI6MUu1Vi65hf73ROq1dCrgfofS)] Ionization Potential (IP) 6.15 The minimum energy required to remove an electron from the molecule. Electron Affinity (EA) 1.98 The energy released when an electron is added to the molecule.
Conformational Analysis and Stability Predictions
The four-membered azetidine ring is not planar and exists in puckered conformations. nih.gov Computational methods are essential for exploring the potential energy surface of 2-(2-Methoxyphenyl)azetidine to identify its most stable conformers. This analysis involves rotating the bonds between the azetidine ring and the methoxyphenyl group to find the lowest energy arrangements.
Investigation of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of 2-arylazetidines, DFT has been used to model the transition states of ring-forming reactions, providing a theoretical explanation for experimentally observed outcomes like regio- and diastereoselectivity. acs.orgnih.govresearchgate.net
A key synthetic route to 2-arylazetidines involves the intramolecular cyclization of precursors like substituted oxiranes. acs.orgnih.govresearchgate.net Computational studies on these systems investigate why the formation of the strained four-membered azetidine ring (a 4-exo-tet cyclization) is kinetically favored over the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring (a 5-endo-tet cyclization). acs.orgresearchgate.netbham.ac.uk
These investigations involve:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each possible pathway.
Calculating Activation Energies (ΔG‡): Determining the energy barrier that must be overcome for the reaction to proceed. The pathway with the lower activation energy is the kinetically preferred one. acs.org
Analyzing Molecular Orbitals: Examining the overlap between the nucleophilic HOMO and the electrophilic LUMO in the transition state helps explain the geometric requirements for the reaction. researchgate.net
For similar reactions, calculations have shown that the activation energy for forming the azetidine ring is significantly lower than for the corresponding pyrrolidine, consistent with experimental observations where the four-membered ring is the exclusive product under kinetic control. acs.orgresearchgate.net These principles would directly apply to the synthesis of 2-(2-Methoxyphenyl)azetidine, helping to optimize reaction conditions and predict stereochemical outcomes. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic details of molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic movements over time.
Predictive Modeling of Molecular Interactions
Molecular modeling techniques are used to predict how 2-(2-Methoxyphenyl)azetidine interacts with its environment. These interactions are governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and π-π stacking. The methoxyphenyl group can participate in π-π stacking with other aromatic rings, while the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. These interactions are crucial in both chemical contexts and biological systems, where they determine how a ligand binds to a protein.
Ligand-Protein Binding Characterization (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), typically a protein. rjptonline.orgproquest.com This method is central to drug discovery for evaluating how a compound like 2-(2-Methoxyphenyl)azetidine might interact with a specific biological target. rjptonline.orgresearchgate.net
The process involves:
Preparation of Structures: Obtaining or creating 3D structures of both the ligand (2-(2-Methoxyphenyl)azetidine) and the target protein.
Docking Simulation: Placing the ligand into the active site of the protein and sampling numerous possible conformations and orientations.
Scoring: Using a scoring function to estimate the binding affinity (often expressed as a binding energy or dock score) for each pose. The pose with the best score is predicted to be the most favorable binding mode. proquest.com
Post-docking analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. rjptonline.org For azetidine derivatives, studies have explored their binding to targets like the GABA transporter GAT-1 and tubulin. researchgate.netnih.gov
To further refine docking predictions, molecular dynamics (MD) simulations can be performed. researchgate.net An MD simulation models the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein upon ligand binding. researchgate.net
Table 2: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the kind of output generated from a molecular docking simulation of 2-(2-Methoxyphenyl)azetidine with a protein target.
Interacting Amino Acid Interaction Type Distance (Å) Ligand Group Involved TYR 230 Hydrogen Bond 2.9 Azetidine Nitrogen PHE 357 π-π Stacking 3.8 Methoxyphenyl Ring LEU 228 Hydrophobic 4.1 Azetidine CH₂ SER 320 Hydrogen Bond 3.2 Methoxy Oxygen VAL 295 Hydrophobic 4.5 Methoxyphenyl Ring
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. unina.it This model then serves as a sophisticated 3D query for virtual screening, a computational technique used to search large libraries of compounds for molecules that match the pharmacophore and are therefore likely to be active. nih.gov This process significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and biological testing. nih.gov
Pharmacophore models are broadly categorized into two types: ligand-based and structure-based. The choice of method depends on the available information about the target and its ligands. mdpi.com
When the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists, ligand-based pharmacophore modeling is the preferred approach. mdpi.com This method relies on the principle that molecules binding to the same target site share common chemical features arranged in a similar spatial orientation. The process involves superimposing a set of active analogues to identify these shared features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. unina.it
For instance, in the development of novel azetidine-based inhibitors for a specific target, a series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) determined. The most potent compounds are then selected as a training set to generate the pharmacophore model.
Consider a hypothetical series of active (R)-azetidine-2-carboxamide analogues targeting Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org By analyzing the structures of the most potent analogues, common chemical features essential for activity can be identified.
Table 1: Example of Active Azetidine Analogues and Their Biological Activity Data is hypothetical and derived from the methodology described in cited literature for illustrative purposes.
From this data, a ligand-based pharmacophore model could be generated. The common features might include:
An aromatic ring (from the salicyloyl or benzoyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the hydroxyl group of the salicylic (B10762653) acid).
A hydrophobic feature (the cyclohexyl or cyclopentyl group).
The spatial arrangement of these features would constitute the pharmacophore hypothesis, which is then validated using a test set of compounds with known activities before being used for virtual screening. nih.gov
When the 3D structure of the target protein, often complexed with a ligand, is available (e.g., from X-ray crystallography or NMR), a structure-based pharmacophore model can be derived. nih.gov This approach directly utilizes the information about the key interactions between the ligand and the amino acid residues in the binding site. Features are mapped based on these interactions. nih.gov For example, a hydrogen bond between a ligand's hydroxyl group and a serine residue in the target would be translated into a hydrogen bond donor feature in the pharmacophore model.
To illustrate, consider the computational docking of 1-(3,5-dimethoxyphenyl)azetidin-2-one derivatives into the colchicine (B1669291) binding site of tubulin. mdpi.comdcu.ie Analysis of the binding pose reveals critical interactions that stabilize the complex. These interactions are then used to define the pharmacophoric features.
Table 2: Key Interactions for a Hypothetical Azetidine Derivative in a Target Binding Site This table is a conceptual illustration based on typical protein-ligand interactions described in the cited literature.
These specific interactions define the geometry and chemical nature of the structure-based pharmacophore. This model is often considered more accurate than a ligand-based one because it is derived from the actual binding environment of the target protein. nih.gov
The ultimate goal of pharmacophore modeling is to identify the crucial chemical features that govern a molecule's biological activity and to use this knowledge to discover new, structurally diverse compounds with similar or improved activity. nih.gov The pharmacophore model serves as a 3D query to screen large chemical databases, such as ZINC or Enamine, for molecules that possess the required features in the correct spatial arrangement. researchgate.net
The azetidine ring itself is a valuable scaffold in this context. Its rigid, four-membered ring structure reduces the conformational flexibility of the molecule. enamine.net This pre-organizes the substituents in a defined spatial orientation, which can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. enamine.net
By applying a validated pharmacophore model in a virtual screening campaign, researchers can filter millions of compounds down to a manageable number of "hits" for biological evaluation. nih.gov For example, a pharmacophore derived from active azetidine analogues could identify novel scaffolds that place the key aromatic, hydrophobic, and hydrogen-bonding groups in the same relative positions as the original active compounds. This allows for the discovery of new chemical series with potentially better pharmacokinetic properties or fewer off-target effects. nih.gov The identified hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before they are synthesized and tested in vitro. nih.gov
Chemical Reactivity and Transformation Studies of the Azetidine Ring
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
Azetidines, including 2-(2-Methoxyphenyl)azetidine, are characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity. rsc.orgrsc.orgnih.govresearchgate.netresearchwithrutgers.com While more stable and easier to handle than the highly strained three-membered aziridines, the azetidine ring is susceptible to reactions that relieve this strain. rsc.orgrsc.orgresearchwithrutgers.com This property makes azetidines valuable intermediates in organic synthesis, as the ring can be selectively opened under appropriate conditions to yield functionalized acyclic amines. rsc.org The strain energy of the four-membered ring facilitates a variety of chemical transformations that would not be as readily accessible with larger, less strained heterocyclic systems like pyrrolidines and piperidines. nih.govresearchgate.net
Ring-Opening Reactions and their Regio- and Stereoselectivity
Ring-opening reactions are a cornerstone of azetidine chemistry, providing a versatile pathway to more complex molecular architectures. rsc.org These reactions, particularly nucleophilic ring-openings, are the most common transformations for this heterocyclic system. magtech.com.cnresearchgate.netresearchgate.net The regioselectivity of these reactions in unsymmetrically substituted azetidines, such as 2-(2-Methoxyphenyl)azetidine, is heavily influenced by both electronic and steric factors. magtech.com.cnresearchgate.net
Regioselectivity: The presence of the 2-methoxyphenyl group, an aryl substituent, plays a crucial role in directing the regioselectivity of the ring-opening. Aryl groups can stabilize a developing positive charge on the adjacent carbon atom, making the C2-N bond more susceptible to cleavage. magtech.com.cnresearchgate.net Consequently, nucleophilic attack is often directed to the C2 position. This is a common outcome for azetidines bearing 2-unsaturated substituents like aryl groups, which can stabilize reaction intermediates or transition states through conjugation. magtech.com.cnresearchgate.net
However, the nature of the nucleophile also dictates the site of attack. While many nucleophiles will attack the carbon adjacent to the aryl group due to electronic stabilization, sterically demanding or highly reactive nucleophiles may preferentially attack the less hindered carbon atom of the azetidine ring. magtech.com.cnresearchgate.net For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at the C4 position when an alkyl group is present at C2. Conversely, if an electron-withdrawing group is at C2, the attack is directed to the C2 position. bohrium.com
Stereoselectivity: The stereochemical outcome of azetidine ring-opening reactions is also a critical aspect. In many instances, these reactions proceed with a high degree of stereoselectivity. For example, the ring-opening of N-tosyl azetidines can proceed with a predominant inversion of configuration, suggesting an SN2-like mechanism. nih.gov However, in some cases, the formation of a carbocationic intermediate can lead to racemization. nih.gov The choice of catalyst can also influence the stereochemical course of the reaction, with chiral catalysts being employed to achieve high enantioselectivity. acs.org The stereoselectivity is often dependent on the specific substrates and reaction conditions employed.
Reactions with Organometallic Reagents and their Synthetic Utility
Organometallic reagents are powerful tools for the functionalization of the azetidine ring in 2-(2-Methoxyphenyl)azetidine. These reactions offer a means to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this heterocyclic scaffold.
The coupling of azetidines with Grignard reagents, mediated by titanium(IV) catalysts, provides a route to spirocyclic NH-azetidines. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has also been developed for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org
The synthetic utility of these reactions is broad. For example, the products of these organometallic reactions can serve as precursors to a variety of other functionalized molecules. The ability to introduce diverse substituents onto the azetidine core allows for the construction of complex molecular frameworks that are of interest in medicinal chemistry and materials science. rsc.org
| Reagent Type | Catalyst/Mediator | Product Type | Synthetic Utility |
| Grignard Reagents | Ti(IV) | Spirocyclic NH-azetidines | Access to complex spirocyclic structures |
| - | Pd(II) | Functionalized azetidines | Intramolecular C-H amination for diverse functionalization |
Fragmentation and Rearrangement Processes
Beyond simple ring-opening, the azetidine ring in 2-(2-Methoxyphenyl)azetidine can undergo various fragmentation and rearrangement reactions. These processes are often triggered by the inherent ring strain and can be initiated by acid, base, or photochemical methods. nih.govnih.gov
One documented pathway is an acid-mediated intramolecular ring-opening decomposition. nih.gov In this process, a pendant nucleophilic group on the nitrogen substituent can attack one of the ring carbons, leading to cleavage of a C-N bond and subsequent rearrangement. nih.gov For instance, an N-substituted azetidine with a pendant amide group can undergo acid-catalyzed rearrangement to form a lactone intermediate, which can further rearrange to a lactam. nih.gov
Rearrangements such as the Stevens and Meisenheimer rearrangements are also known for azetidines. researchgate.netepfl.ch The Stevens rearrangement can be initiated by the formation of an ammonium (B1175870) ylide, leading to a one-carbon ring expansion to a pyrrolidine (B122466). nih.gov The Meisenheimer rearrangement has been observed with N-oxides of azetidines. epfl.ch These rearrangements provide pathways to larger, five-membered heterocyclic systems. nih.govepfl.ch Photochemical methods, such as the Norrish-Yang cyclization, can be used to form azetidinols, which can then undergo ring-opening reactions. beilstein-journals.org
| Process | Conditions/Initiator | Resulting Structure |
| Intramolecular Ring-Opening | Acidic pH | Lactone/Lactam |
| Stevens Rearrangement | Base-catalyzed/Ylide formation | Pyrrolidine (Ring Expansion) |
| Meisenheimer Rearrangement | N-oxide formation | Ring-expanded product |
| Photochemical Ring-Opening | Light (Norrish-Yang) followed by nucleophile | Functionalized acyclic amine |
Oxidation and Reduction Pathways of the Azetidine Core
The azetidine core of 2-(2-Methoxyphenyl)azetidine can be subjected to both oxidation and reduction reactions, leading to different classes of nitrogen-containing compounds.
Reduction: The reduction of the azetidine ring itself is not a common transformation due to its saturated nature. However, a key related reduction is the conversion of azetidin-2-ones (β-lactams) to azetidines. This transformation can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or chloroalanes. rsc.org Care must be taken during these reductions, as the Lewis acidic nature of some reagents can promote undesired ring-opening of the strained azetidine product. rsc.org
Oxidation: Oxidation of the azetidine ring can lead to various products depending on the specific substrate and oxidizing agent. For example, 2-alkylideneazetidines can be readily oxidized with ozone to yield the corresponding β-lactams. organic-chemistry.org The nitrogen atom of the azetidine ring can also be oxidized to form N-oxides, which can then undergo further rearrangements as mentioned in the previous section. epfl.ch
| Transformation | Reagent(s) | Product |
| Reduction of Azetidin-2-one (B1220530) | DIBAL-H, Chloroalanes | Azetidine |
| Oxidation of 2-Alkylideneazetidine | O3 | β-Lactam |
| Oxidation of Azetidine Nitrogen | - | Azetidine-N-oxide |
Structure Activity Relationship Sar Studies of 2 2 Methoxyphenyl Azetidine and Analogues
Correlating Structural Modifications on the Azetidine (B1206935) Scaffold with Biological Activity
The four-membered azetidine ring is a strained heterocyclic scaffold that serves as a versatile template in medicinal chemistry. Modifications to this core structure can significantly impact the biological activity of its derivatives. The inherent ring strain of azetidine influences its conformational preferences and bond angles, which in turn affects how the molecule presents its substituents for interaction with a biological target.
The biological activity of azetidine derivatives can be profoundly influenced by the nature and position of substituents on the azetidine ring. For instance, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), the conformational restriction imposed by the 2-azetidine residue was found to be a key determinant of their antiviral activity. This restriction induces a γ-type reverse turn, which appears to be crucial for the molecule's activity nih.gov.
Furthermore, the introduction of different functional groups at various positions of the azetidine ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides demonstrated that the azetidinone ring, a related four-membered lactam, serves as a core for developing compounds with potential antibacterial and antioxidant activities nih.gov. The specific substituents on the azetidine scaffold, such as the presence of a chloro group at the 3-position and an aryl group at the 4-position, are critical for these activities.
Impact of Substitution Patterns (e.g., Methoxyphenyl, Aryl Groups) on Activity Modulation
The nature and substitution pattern of the aryl group at the 2-position of the azetidine ring are critical determinants of biological activity. The 2-(2-methoxyphenyl) group in the parent compound is a key feature, and its modification can lead to significant changes in potency and selectivity.
Studies on various 2-arylazetidines have shown that different substituents on the phenyl ring can have a pronounced effect on their biological properties. For example, in a study of 2-arylazetidine derivatives, compounds with a 4-hydroxy-3-methoxyphenyl or a 2,4-dichlorophenyl group at the 2-position exhibited promising antibacterial activity against Staphylococcus aureus acs.org. This suggests that both the position and the electronic nature of the substituents on the aryl ring are important for activity. The presence of electron-donating groups (like methoxy (B1213986) and hydroxy) or electron-withdrawing groups (like chloro) can influence the molecule's interaction with its target.
In a different series of azetidin-2-one (B1220530) derivatives, the substitution pattern on the N-1 and C-4 aryl rings was found to be crucial for their antibacterial activity. For instance, a 3-chloro-1-(4-methoxyphenyl)-4-(pyridine-3-yl)azetidin-2-one derivative showed good antibacterial activity medwinpublishers.com. This highlights that the methoxy substitution, even on a different part of the molecule, can contribute positively to the biological activity.
The position of the methoxy group on the phenyl ring is also a key factor. In 2-(2-methoxyphenyl)azetidine, the ortho-methoxy group can influence the conformation of the phenyl ring relative to the azetidine ring due to steric hindrance. This conformational preference may be optimal for binding to a specific biological target. Changing the methoxy group to the meta or para position would alter this conformation and could lead to a decrease or an increase in activity, depending on the specific requirements of the binding site.
The following table summarizes the impact of different aryl substitutions on the antibacterial activity of 2-arylazetidine derivatives against S. aureus, illustrating the importance of the substitution pattern.
| Substituent (R) on 2-Aryl Group | Relative Antibacterial Activity |
| 4-Hydroxy-3-methoxy | Promising |
| 2,4-Dichloro | Promising |
| 4-Methoxy | Moderate |
| 2,3-Dihydroxy | Moderate |
| Unsubstituted Phenyl | Moderate |
| 3-Bromo | Moderate |
| 4-Nitro | Moderate |
| 2,5-Dimethoxy | Not specified |
| 4-Chloro | Moderate |
Data synthesized from a study on 2-arylazetidine derivatives acs.org.
Role of Stereochemistry in Defining Biological Activity
Stereochemistry is a critical factor in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. For 2-(2-methoxyphenyl)azetidine, which has a chiral center at the C2 position of the azetidine ring, the absolute configuration ((R) or (S)) is expected to play a pivotal role in its interaction with biological targets.
It is a well-established principle that different enantiomers of a drug can have different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other libretexts.org. The specific three-dimensional arrangement of the substituents around the chiral center determines how well the molecule fits into its binding site.
In a study on bicyclic azetidines with antimalarial activity, the stereochemistry-based structure-activity relationships revealed that only two out of eight possible stereoisomers were active acs.org. This finding underscores the high degree of stereochemical specificity required for biological activity in this class of compounds. The precise spatial arrangement of the substituents on the bicyclic azetidine scaffold was essential for its antimalarial efficacy.
Bioisosteric Replacement Strategies for Azetidine Derivatives
Bioisosterism is a strategy used in drug design to modify the structure of a compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. This approach can be applied to 2-(2-methoxyphenyl)azetidine and its derivatives to explore new chemical space and optimize its properties.
A common bioisosteric replacement involves substituting a carboxylic acid group with other acidic functional groups, such as a tetrazole. This strategy has been explored in the context of azetidine derivatives designed as GABA uptake inhibitors. In that study, azetidine derivatives bearing a tetrazole ring as a bioisosteric substitute for a carboxylic acid group were synthesized and evaluated drughunter.commdpi.com. While in that particular case the tetrazole derivatives did not show potency as GABA-uptake inhibitors, it exemplifies the application of this strategy to the azetidine scaffold.
For 2-(2-methoxyphenyl)azetidine, bioisosteric replacement could be applied to several parts of the molecule:
The Methoxy Group: The ortho-methoxy group on the phenyl ring could be replaced by other groups of similar size and electronics, such as a hydroxyl group, a methylthio group, or even a fluorine atom. Each of these changes would subtly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with the target.
The Phenyl Ring: The entire phenyl ring could be replaced by other aromatic or heteroaromatic rings, such as a pyridine, thiophene, or furan (B31954) ring. This type of "scaffold hopping" can lead to compounds with completely different biological profiles and intellectual property space.
The Azetidine Ring: While more challenging, the azetidine ring itself could be replaced by other small, strained rings like an oxetane (B1205548) or a cyclobutane (B1203170) ring, or by less strained five-membered rings like pyrrolidine (B122466). This would significantly alter the geometry and conformational flexibility of the molecule.
The following table provides some examples of potential bioisosteric replacements that could be explored for 2-(2-methoxyphenyl)azetidine.
| Original Group | Potential Bioisostere | Rationale |
| Methoxy (-OCH3) | Hydroxyl (-OH) | Similar size, hydrogen bond donor/acceptor |
| Methoxy (-OCH3) | Methylthio (-SCH3) | Similar size and lipophilicity |
| Methoxy (-OCH3) | Fluoro (-F) | Similar size, different electronics |
| Phenyl | Pyridyl | Introduces a nitrogen atom, potential for new interactions |
| Phenyl | Thienyl | Alters aromaticity and electronic properties |
| Azetidine | Oxetane | Replaces nitrogen with oxygen, alters polarity |
| Azetidine | Pyrrolidine | Less strained five-membered ring, different geometry |
The successful application of bioisosteric replacement strategies requires a deep understanding of the SAR of the lead compound and the specific requirements of its biological target. Computational modeling and structural biology techniques can be invaluable tools in guiding the design of effective bioisosteres.
Molecular Mechanism of Action and Biological Target Engagement
Investigation of Enzyme Inhibition Profiles (e.g., PfDHODH, VEGFR-2, Topoisomerase IIα, NAAA, PLA2)
No published data were found regarding the inhibitory activity of 2-(2-Methoxyphenyl)azetidine against PfDHODH, VEGFR-2, Topoisomerase IIα, NAAA, or PLA2.
Ligand Binding Studies to Receptors (e.g., GABA Transporters, Nicotinic Acetylcholine (B1216132) Receptors)
There is no available research on the binding affinity or interaction of 2-(2-Methoxyphenyl)azetidine with GABA transporters or nicotinic acetylcholine receptors. While other azetidine (B1206935) derivatives have been studied for their effects on these receptors, no specific data exists for the 2-(2-Methoxyphenyl) configuration. nih.govnih.gov
Characterization of Protein-Ligand Interaction Modes at the Molecular Level
Without evidence of binding or inhibition for any specific protein target, no studies on the molecular interaction modes of 2-(2-Methoxyphenyl)azetidine are available.
Elucidation of Specific Biochemical Pathways Influenced by the Compound
As no biological targets for 2-(2-Methoxyphenyl)azetidine have been identified, there is no information on any biochemical pathways that may be influenced by this compound. The inhibition of PfDHODH by other azetidine derivatives, for example, affects the crucial pyrimidine (B1678525) biosynthesis pathway in Plasmodium parasites. nih.gov
Advanced Research Methodologies and Applications
Use of High-Throughput Screening (HTS) in Compound Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comdovepress.com This process is designed to identify "hits"—compounds that exhibit a desired activity—which can then be optimized into lead compounds for further development. bmglabtech.comchemdiv.com HTS campaigns utilize robotics, liquid handling devices, and sensitive detectors to screen large compound libraries in miniaturized formats, such as 1536-well plates. chemdiv.com
Libraries screened in HTS are often designed for chemical diversity to maximize the chances of finding novel hits. Azetidine-containing compounds, including structures like 2-(2-Methoxyphenyl)azetidine, are valuable components of such libraries. The rigid, three-dimensional nature of the azetidine (B1206935) scaffold provides a distinct structural profile compared to more common five- and six-membered rings, potentially enabling unique interactions with biological targets. enamine.net
The primary goal of an HTS campaign is to efficiently sift through large collections of molecules and flag those with promising activity for further investigation. bmglabtech.com The results are typically analyzed to identify compounds that meet predefined activity and selectivity criteria, as illustrated in the hypothetical data table below.
Table 1: Representative Data from a Hypothetical HTS Campaign for a Target Kinase
| Compound ID | Structure Class | Concentration (µM) | % Inhibition | Hit Confirmed |
| C-00123 | Piperidine | 10 | 12.5 | No |
| C-00124 | Phenyl-Azetidine | 10 | 78.2 | Yes |
| C-00125 | Pyrrolidine (B122466) | 10 | 45.1 | No |
| C-00126 | Indole | 10 | 5.6 | No |
| C-00127 | Benzimidazole | 10 | 8.9 | No |
| This table illustrates how hits are identified in a primary HTS screen. A compound like C-00124, representing the azetidine class, shows significant activity and would be selected for follow-up studies. |
Azetidine Derivatives as Chemical Probes in Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a cellular or organismal context. nih.gov An effective chemical probe must exhibit high affinity for its intended target and high selectivity over other related targets. nih.gov Azetidine derivatives have emerged as valuable scaffolds for the development of such probes, particularly fluorescent probes used in molecular imaging.
Research has shown that replacing the commonly used N,N-dimethylamine group in many fluorophores with an azetidine ring can significantly enhance their photophysical properties. nih.gov This modification can lead to increased quantum yields and improved brightness, turning previously non-fluorescent heterocyclic compounds into useful fluorescent reporters. nih.govresearchgate.net The constrained nature of the azetidine ring can suppress non-radiative decay pathways, leading to enhanced fluorescence. researchgate.net
In the context of 2-(2-Methoxyphenyl)azetidine, the core structure presents opportunities for developing novel probes. The azetidine moiety can serve to enhance fluorescence, while the methoxyphenyl group provides a site for further chemical modification to tune solubility, cell permeability, or target affinity. These molecules could be used to visualize biological processes or quantify the activity of specific enzymes or receptors in living systems. nih.gov
Table 2: Impact of Azetidine Substitution on Fluorophore Properties
| Fluorophore Core | Substituent | Max Emission (nm) | Quantum Yield (Φ) | Brightness (Φ × ε) |
| Coumarin | N,N-dimethylamino | 475 | 0.35 | 12,000 |
| Coumarin | Azetidinyl | 480 | 0.65 | 23,000 |
| Naphthalimide | N,N-dimethylamino | 520 | 0.20 | 8,000 |
| Naphthalimide | Azetidinyl | 525 | 0.48 | 20,000 |
| This table demonstrates the typical enhancement of key photophysical properties when an azetidine substituent is incorporated into common fluorophore scaffolds, making them more effective as chemical probes. Data is representative of trends reported in the literature. |
Application of Azetidines as Building Blocks for Complex Molecular Architectures
The synthesis of complex, biologically active molecules often relies on the use of versatile chemical building blocks. Azetidines are highly valued in this role due to their unique combination of stability and reactivity. rsc.orgrsc.org The inherent strain of the four-membered ring can be harnessed to drive specific chemical transformations, allowing for the construction of more elaborate molecular structures. rsc.orgmagtech.com.cn Unlike the more reactive aziridines, azetidines are generally more stable and easier to handle, making them practical starting materials in multi-step syntheses. researchgate.net
The compound 2-(2-Methoxyphenyl)azetidine provides two key features as a building block:
The Azetidine Ring : This serves as a rigid, three-dimensional scaffold that can introduce conformational constraints into a larger molecule. This is a desirable feature in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net
The 2-Methoxyphenyl Group : This aromatic substituent provides a site for further functionalization through well-established aromatic chemistry. It can also participate in crucial binding interactions, such as π-stacking, with a target protein.
Azetidines can be incorporated into larger structures through reactions at the ring nitrogen or through ring-opening reactions that leverage their strain energy. rsc.org This versatility has made them key components in the synthesis of natural products, medicinal compounds, and novel materials. medwinpublishers.com
Table 3: Examples of Complex Architectures from Azetidine Building Blocks
| Azetidine Building Block | Reaction Type | Resulting Molecular Architecture | Therapeutic Area |
| Azetidine-2-carboxylic acid | Peptide Coupling | Peptidomimetics | Antiviral, Anticancer |
| 3-Hydroxyazetidine | N-Alkylation / Acylation | Spirocyclic Compounds | CNS Disorders |
| 2-Cyanoazetidine | Reduction & Cyclization | Fused Heterocycles | Antibacterial |
| N-Boc-3-iodoazetidine | Cross-Coupling | 3-Arylazetidines | Antitumor |
| This table provides examples of how different functionalized azetidines are used as versatile starting materials to construct diverse and complex molecular scaffolds for various therapeutic applications. acs.orgorganic-chemistry.orgmdpi.com |
Design and Synthesis in Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules that cover a broad area of "chemical space." cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which aims to create a single complex molecule, DOS focuses on generating a library of varied molecular skeletons from a common starting material through branching reaction pathways. cam.ac.uknih.gov The goal is to produce novel compounds that can be used to probe biological functions and discover new therapeutic agents. cam.ac.uk
Azetidine scaffolds are well-suited for DOS because their dense functionalization allows for diversification in multiple directions. nih.govresearchgate.net A starting material like 2-(2-Methoxyphenyl)azetidine can be elaborated into a variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov Key functional groups on the azetidine core can be manipulated to generate skeletal diversity. For instance, the ring nitrogen can be alkylated or acylated, and substituents at other positions can undergo reactions like cross-coupling, cyclization, or ring-closing metathesis. nih.gov
A typical DOS strategy involves a "build/couple/pair" approach where simple building blocks are assembled, coupled together, and then subjected to intramolecular reactions to form complex and diverse scaffolds. nih.gov The physicochemical properties of the resulting library members, such as solubility and cell permeability, are often evaluated to ensure their suitability for biological screening, particularly for challenging targets like those in the central nervous system (CNS). nih.gov
Table 4: Hypothetical DOS Strategy Starting from an Azetidine Core
| Starting Scaffold | Reagent / Reaction | Diversification Point | Resulting Scaffold |
| Functionalized Azetidine | Allyl Bromide (N-alkylation) | Ring Nitrogen | N-Allyl Azetidine |
| N-Allyl Azetidine | Ring-Closing Metathesis | Alkene Side Chains | Fused Bicyclic Azetidine |
| Functionalized Azetidine | Bromoacetyl Chloride | Ring Nitrogen & Hydroxyl | Bridged Diazabicyclo-octanone |
| Functionalized Azetidine | Intramolecular Buchwald-Hartwig | Aryl Halide & Amine | Fused Polycyclic Azetidine |
| This table outlines a branching synthesis plan characteristic of DOS, where a single azetidine core can be converted into multiple, structurally distinct molecular frameworks by applying different reaction pathways. nih.govresearchgate.net |
Conclusion and Future Research Perspectives
Emerging Research Avenues for 2-(2-Methoxyphenyl)azetidine as a Template for Chemical Discovery
Azetidines are increasingly recognized as "privileged motifs" in drug discovery, valued for their ability to introduce three-dimensionality and improve physicochemical properties of drug candidates. nih.gov 2-(2-Methoxyphenyl)azetidine, as a specific and functionalized building block, offers exciting prospects as a template for generating novel molecular frameworks.
Emerging avenues include:
Scaffold for Library Synthesis: The 2-(2-methoxyphenyl)azetidine core can serve as a rigid scaffold for diversity-oriented synthesis. nih.gov By functionalizing the azetidine (B1206935) nitrogen, the C3 and C4 positions, and the aromatic ring, large libraries of compounds can be generated. These libraries would be valuable for screening against a wide range of biological targets. The development of robust synthetic routes to alkyl azetidines further enhances their utility as building blocks for drug discovery. chemrxiv.org
Bioisostere for Proline and Phenylalanine Analogues: The constrained cyclic structure of the azetidine ring makes it an excellent bioisostere for proline. medwinpublishers.com The attached methoxyphenyl group also allows it to serve as a constrained analogue of phenylalanine. This makes it a valuable template for designing peptidomimetics and inhibitors for enzymes that process these amino acids.
Fragment-Based Drug Design (FBDD): The relatively small size and defined vectorality of 2-(2-methoxyphenyl)azetidine make it an ideal fragment for FBDD. The methoxy (B1213986) and amine groups provide hydrogen bonding capabilities, while the phenyl ring offers potential for π-stacking interactions. This fragment could be used to identify initial hits that can then be grown or linked to develop potent drug candidates.
Development of Novel CNS-Active Agents: The phenethylamine (B48288) motif is embedded within the 2-aryl-azetidine structure. nih.gov This structural feature is common in many centrally nervous system (CNS)-active agents, suggesting that derivatives of 2-(2-methoxyphenyl)azetidine could be explored for neurological targets. nih.gov
| Research Avenue | Description | Potential Applications |
| Diversity-Oriented Synthesis | Using the core structure to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov | High-throughput screening for novel drug candidates across various therapeutic areas. |
| Peptidomimetics | Incorporating the constrained scaffold into peptide chains to mimic or block natural peptide interactions. | Development of protease inhibitors, receptor antagonists, and modulators of protein-protein interactions. |
| Fragment-Based Drug Discovery | Using the molecule as a starting point to build more complex and potent inhibitors for specific biological targets. | Identification of novel binding modes and development of highly selective inhibitors for enzymes like kinases and proteases. |
| Medicinal Chemistry Optimization | Employing the azetidine ring to fine-tune properties such as solubility, metabolic stability, and cell permeability. nih.gov | Improving the drug-like properties of existing lead compounds. For example, azetidine amides have been developed as potent STAT3 inhibitors. nih.gov |
Potential for Elucidating Fundamental Chemical and Biological Principles
Beyond its direct applications in drug discovery, the study of 2-(2-methoxyphenyl)azetidine can provide valuable insights into fundamental chemical and biological processes. Its well-defined and relatively rigid structure makes it an excellent model system for investigating complex phenomena.
Understanding Non-Covalent Interactions: The fixed proximity of the ortho-methoxy group to the azetidine ring allows for detailed studies of intramolecular interactions, such as n→π* or C-H···O interactions. Understanding how these subtle forces influence the conformation and reactivity of the molecule can provide broader insights applicable to catalyst design and molecular recognition.
Probing Reaction Mechanisms: The compound can be used as a mechanistic probe. For example, studying electrophilic aromatic substitution on the methoxyphenyl ring can reveal how the azetidine substituent influences the regioselectivity and rate of reaction. This can help refine predictive models for reactivity on complex molecules.
Structure-Activity Relationship (SAR) Studies: In a biological context, the conformational constraint imposed by the azetidine ring is invaluable for SAR studies. By comparing the activity of 2-(2-methoxyphenyl)azetidine derivatives with more flexible analogues, researchers can deconstruct the bioactive conformation required for target binding. The synthesis of related 1-(3,5-dimethoxyphenyl)azetidin-2-ones and their evaluation as antiproliferative agents demonstrates how systematic structural modifications can elucidate key interactions at a biological target, such as the colchicine (B1669291) binding site of tubulin. mdpi.com
Exploring Novel Biological Space: The introduction of the strained azetidine ring into biological systems can lead to novel interactions and activities. The natural product azetidine-2-carboxylic acid, for instance, acts as a toxic mimic of proline. wikipedia.org Investigating the biological effects of 2-(2-methoxyphenyl)azetidine and its metabolites could uncover new biological pathways or enzyme inhibition modalities. The biological potential of azetidin-2-ones, a related class of compounds, has been extensively reviewed and suggests a broad range of possible activities. nih.gov
By systematically studying this specific molecule, the scientific community can gain knowledge that transcends the compound itself, contributing to the foundational understanding of chemical reactivity, molecular design, and pharmacology.
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)azetidine, and how are yields optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or ring-closing metathesis. For example, azetidine derivatives are often synthesized via cyclization of β-amino alcohols or alkylation of azetidine precursors with 2-methoxyphenyl groups. Key steps include:
- Protection/deprotection strategies for reactive functional groups (e.g., methoxy or amine groups) to prevent side reactions .
- Catalytic hydrogenation or Grignard reactions to introduce the methoxyphenyl moiety .
- Yield optimization through temperature control (e.g., low temperatures for kinetic selectivity) and solvent selection (e.g., anhydrous THF or DMF for moisture-sensitive steps) .
Q. How is the structural integrity of 2-(2-Methoxyphenyl)azetidine validated post-synthesis?
- Methodological Answer : Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the azetidine ring geometry and methoxyphenyl substitution pattern. For example, characteristic shifts for azetidine protons appear at δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 177.1 for the base compound) .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly for chiral derivatives .
Q. What preliminary assays are used to assess the biological activity of 2-(2-Methoxyphenyl)azetidine?
- Methodological Answer : Initial screening includes:
- Receptor binding assays : Radioligand competition studies (e.g., dopamine or serotonin transporters) to evaluate affinity (IC) .
- Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) for anti-inflammatory potential .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do structural modifications of 2-(2-Methoxyphenyl)azetidine affect its pharmacological profile?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substitution at the azetidine nitrogen : Introducing alkyl or aryl groups to modulate lipophilicity and target engagement. For instance, bulky substituents may enhance selectivity for dopamine transporters over serotonin transporters .
- Methoxy group repositioning : Comparative studies of 2-, 3-, and 4-methoxyphenyl analogs to assess electronic effects on receptor binding .
- Hybrid derivatives : Fusion with pyridazine or oxadiazole moieties to enhance metabolic stability, guided by in vitro microsomal assays .
Q. What computational strategies are employed to predict the molecular interactions of 2-(2-Methoxyphenyl)azetidine derivatives?
- Methodological Answer :
- Docking simulations : Using software like AutoDock Vina to model interactions with targets (e.g., 5-HT receptors). Energy minimization with force fields (e.g., AMBER) refines binding poses .
- Quantum chemical calculations : B3LYP/6-31G* level theory to study rotational dynamics (e.g., unidirectional switching in 2-(2-methoxyphenyl)pyridine hybrids) .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability over nanosecond timescales .
Q. How can contradictory data on the biological activity of 2-(2-Methoxyphenyl)azetidine derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Resolution strategies include:
- Reproducibility checks : Independent replication in multiple labs with standardized protocols (e.g., uniform cell lines and ligand concentrations) .
- Analytical purity validation : HPLC-UV/ELSD to confirm compound purity (>95%) and rule out degradation products .
- Orthogonal assays : Cross-validating receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What experimental designs are optimal for studying the metabolic stability of 2-(2-Methoxyphenyl)azetidine in vivo?
- Methodological Answer :
- In vitro microsomal assays : Incubation with liver microsomes (human or rodent) to measure half-life (t) and identify major metabolites via LC-MS/MS .
- Isotopic labeling : -tagged compounds for tracking metabolic pathways in animal models .
- Pharmacokinetic (PK) studies : Administering the compound intravenously/orally to calculate bioavailability (F%) and clearance rates .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
